Cas no 1243476-86-9 (3,4-Diiodophenol)

3,4-Diiodophenol structure
3,4-Diiodophenol structure
商品名:3,4-Diiodophenol
CAS番号:1243476-86-9
MF:C6H4OI2
メガワット:345.90336
MDL:MFCD17000016
CID:1040288
PubChem ID:21923724

3,4-Diiodophenol 化学的及び物理的性質

名前と識別子

    • 3,4-Diiodophenol
    • AK-82042
    • ANW-67875
    • CTK8C2135
    • KB-123987
    • MB25449
    • SureCN1686454
    • DB-330900
    • 1243476-86-9
    • DTXSID20620168
    • SCHEMBL1686454
    • MDL: MFCD17000016
    • インチ: InChI=1S/C6H4I2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
    • InChIKey: PDXQVNYRCQKLRZ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1O)I)I

計算された属性

  • せいみつぶんしりょう: 345.83516g/mol
  • どういたいしつりょう: 345.83516g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 97.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3,4-Diiodophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D220308-1g
3,4-Diiodophenol
1243476-86-9 95%
1g
$780 2024-08-03
TRC
D075230-500mg
3,4-Diiodophenol
1243476-86-9
500mg
$ 470.00 2022-06-06
Alichem
A019146311-1g
3,4-Diiodophenol
1243476-86-9 95%
1g
$918.00 2023-09-03
eNovation Chemicals LLC
D220308-1g
3,4-Diiodophenol
1243476-86-9 95%
1g
$780 2025-02-20
TRC
D075230-250mg
3,4-Diiodophenol
1243476-86-9
250mg
$ 285.00 2022-06-06
eNovation Chemicals LLC
D220308-1g
3,4-Diiodophenol
1243476-86-9 95%
1g
$780 2025-02-27
Crysdot LLC
CD12169647-1g
3,4-Diiodophenol
1243476-86-9 95+%
1g
$842 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1648101-5g
3,4-Diiodophenol
1243476-86-9 98%
5g
¥39931.00 2024-08-09

3,4-Diiodophenol 関連文献

3,4-Diiodophenolに関する追加情報

Recent Advances in the Study of 3,4-Diiodophenol (CAS: 1243476-86-9) in Chemical Biology and Pharmaceutical Research

3,4-Diiodophenol (CAS: 1243476-86-9) is a halogenated phenol derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its two iodine substituents on the benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules and a potential candidate for therapeutic development. Recent studies have explored its roles in enzyme inhibition, antimicrobial activity, and as a building block for more complex chemical entities.

One of the most notable advancements in the study of 3,4-Diiodophenol is its application in the development of enzyme inhibitors. Researchers have demonstrated that this compound can serve as a scaffold for designing potent inhibitors of tyrosine kinases, which are critical targets in cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of 3,4-Diiodophenol derivatives that exhibited nanomolar inhibitory activity against specific kinase isoforms, suggesting its potential as a lead compound for anticancer drug development.

In addition to its role in enzyme inhibition, 3,4-Diiodophenol has shown promising antimicrobial properties. A recent investigation published in Antimicrobial Agents and Chemotherapy reported that this compound, when incorporated into polymeric materials, displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study attributed this effect to the compound's ability to disrupt bacterial cell membranes, making it a potential candidate for the development of novel antimicrobial coatings for medical devices.

The chemical versatility of 3,4-Diiodophenol has also been exploited in materials science. Researchers have utilized this compound as a precursor for the synthesis of iodinated organic semiconductors, which are of interest for their applications in organic electronics and biosensors. A 2022 study in Advanced Materials demonstrated that 3,4-Diiodophenol-derived polymers exhibited excellent charge transport properties and stability, opening new avenues for the development of flexible electronic devices.

Despite these promising developments, challenges remain in the widespread application of 3,4-Diiodophenol. Issues such as its environmental persistence and potential toxicity require further investigation. Recent studies have begun to address these concerns by exploring greener synthetic routes and evaluating the compound's biodegradability. A 2023 Environmental Science & Technology publication proposed a photocatalytic degradation method for 3,4-Diiodophenol that could mitigate its environmental impact.

In conclusion, 3,4-Diiodophenol (CAS: 1243476-86-9) continues to be a compound of significant interest in multiple research domains. Its unique chemical properties and diverse applications make it a valuable tool in chemical biology and pharmaceutical research. Future studies are expected to further explore its therapeutic potential, optimize its synthetic pathways, and address environmental concerns, solidifying its position as an important compound in modern chemical research.

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